5-Fluoro-6-(3-(trifluoromethyl)phenyl)picolinic acid
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Overview
Description
5-Fluoro-6-(3-(trifluoromethyl)phenyl)picolinic acid is a fluorinated aromatic compound with a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(3-(trifluoromethyl)phenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropicolinic acid and 3-(trifluoromethyl)phenylboronic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures with optimization for cost-effectiveness and yield. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(3-(trifluoromethyl)phenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-6-(3-(trifluoromethyl)phenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(3-(trifluoromethyl)phenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atoms can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the fluorine atom on the phenyl ring.
6-(4-(Trifluoromethyl)phenyl)picolinic acid: Similar structure with the trifluoromethyl group at a different position on the phenyl ring.
5-(2-(Trifluoromethyl)phenyl)picolinic acid: Similar structure with the trifluoromethyl group at the ortho position on the phenyl ring.
Uniqueness
5-Fluoro-6-(3-(trifluoromethyl)phenyl)picolinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H7F4NO2 |
---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
5-fluoro-6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-9-4-5-10(12(19)20)18-11(9)7-2-1-3-8(6-7)13(15,16)17/h1-6H,(H,19,20) |
InChI Key |
JSINUIZCAUWGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=N2)C(=O)O)F |
Origin of Product |
United States |
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